

# Application Notes and Protocols for Dissolution Testing of Fenoprofen Calcium Hydrate Tablets

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## Compound of Interest

Compound Name: *Fenoprofen Calcium hydrate*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Fenoprofen, a non-steroidal anti-inflammatory drug (NSAID), is utilized for its analgesic and anti-inflammatory properties in treating conditions such as rheumatoid arthritis and osteoarthritis.[1][2][3] The calcium salt, specifically **Fenoprofen Calcium hydrate**, is a common form used in oral solid dosage forms. Due to its poor water solubility, dissolution testing is a critical quality control parameter to ensure drug release and bioavailability.[4] This document provides detailed protocols for the dissolution testing of **Fenoprofen Calcium hydrate** tablets based on United States Pharmacopeia (USP) guidelines and other published methods.

## Data Presentation: Dissolution Parameters

The following tables summarize the key quantitative parameters for the dissolution testing of **Fenoprofen Calcium hydrate** tablets.

Table 1: USP General Chapter <711> Dissolution Method for Fenoprofen Calcium Tablets

Parameter	Specification
Apparatus	USP Apparatus 1 (Basket)
Rotation Speed	100 rpm[5]
Dissolution Medium	1000 mL of pH 7.0 phosphate buffer[5]
Temperature	37 ± 0.5 °C
Time	60 minutes[5]
Acceptance Criteria	Not less than 75% (Q) of the labeled amount of fenopufen (C15H14O3) is dissolved in 60 minutes.[5]

Table 2: Alternative Dissolution Methods from Published Literature

Parameter	Method 1	Method 2
Apparatus	USP Apparatus 2 (Paddle)[6]	USP Apparatus 2 (Paddle)[7]
Rotation Speed	50 rpm[6]	Not Specified
Dissolution Medium	900 mL of pH 6.8 phosphate buffer[6]	900 mL of pH 7.4 phosphate buffer[7]
Temperature	37 ± 0.5 °C[6]	37 ± 2 °C[7]
Timepoints	Specified intervals (e.g., 10, 20, 30, 45, 60 min)	Predefined intervals[7]
Analytical Method	UV-Vis Spectrophotometry at 270 nm[6]	UV-Vis Spectrophotometry at 272 nm[7]

## Experimental Protocols

### USP Dissolution Testing Protocol for Fenopufen Calcium Tablets

This protocol is based on the official USP monograph for Fenopufen Calcium Tablets.[5]

### 3.1.1. Materials and Equipment

- Dissolution Test Station (USP Apparatus 1 - Basket)
- UV-Vis Spectrophotometer
- Volumetric flasks and pipettes
- Analytical balance
- pH meter
- Fenoprofen Calcium Tablets
- USP Fenoprofen Sodium RS (Reference Standard)
- Potassium phosphate, monobasic
- Sodium hydroxide
- Deionized water

### 3.1.2. Preparation of Solutions

- pH 7.0 Phosphate Buffer (Dissolution Medium): Prepare a solution of monobasic potassium phosphate in water. Adjust the pH to 7.0 with sodium hydroxide.
- Standard Solution Preparation: Accurately weigh a quantity of USP Fenoprofen Sodium RS and dissolve in the Dissolution Medium to obtain a known concentration of about 60 µg/mL.  
[5]

### 3.1.3. Dissolution Procedure

- Place 1000 mL of the Dissolution Medium in each vessel of the dissolution apparatus.
- Equilibrate the medium to  $37 \pm 0.5$  °C.
- Place one Fenoprofen Calcium tablet in each basket.

- Start the apparatus and operate at 100 rpm.[5]
- After 60 minutes, withdraw a sample from each vessel and filter promptly.

#### 3.1.4. Sample Analysis

- Dilute the filtered sample with the Dissolution Medium as necessary to fall within the linear range of the spectrophotometer. For example, transfer 10.0 mL of the filtrate to a 100-mL volumetric flask and dilute to volume with the Dissolution Medium.[5]
- Measure the absorbance of the sample solution and the Standard Solution at the wavelength of maximum absorbance (approximately 270 nm), using the Dissolution Medium as the blank.[5]

#### 3.1.5. Calculation of Results

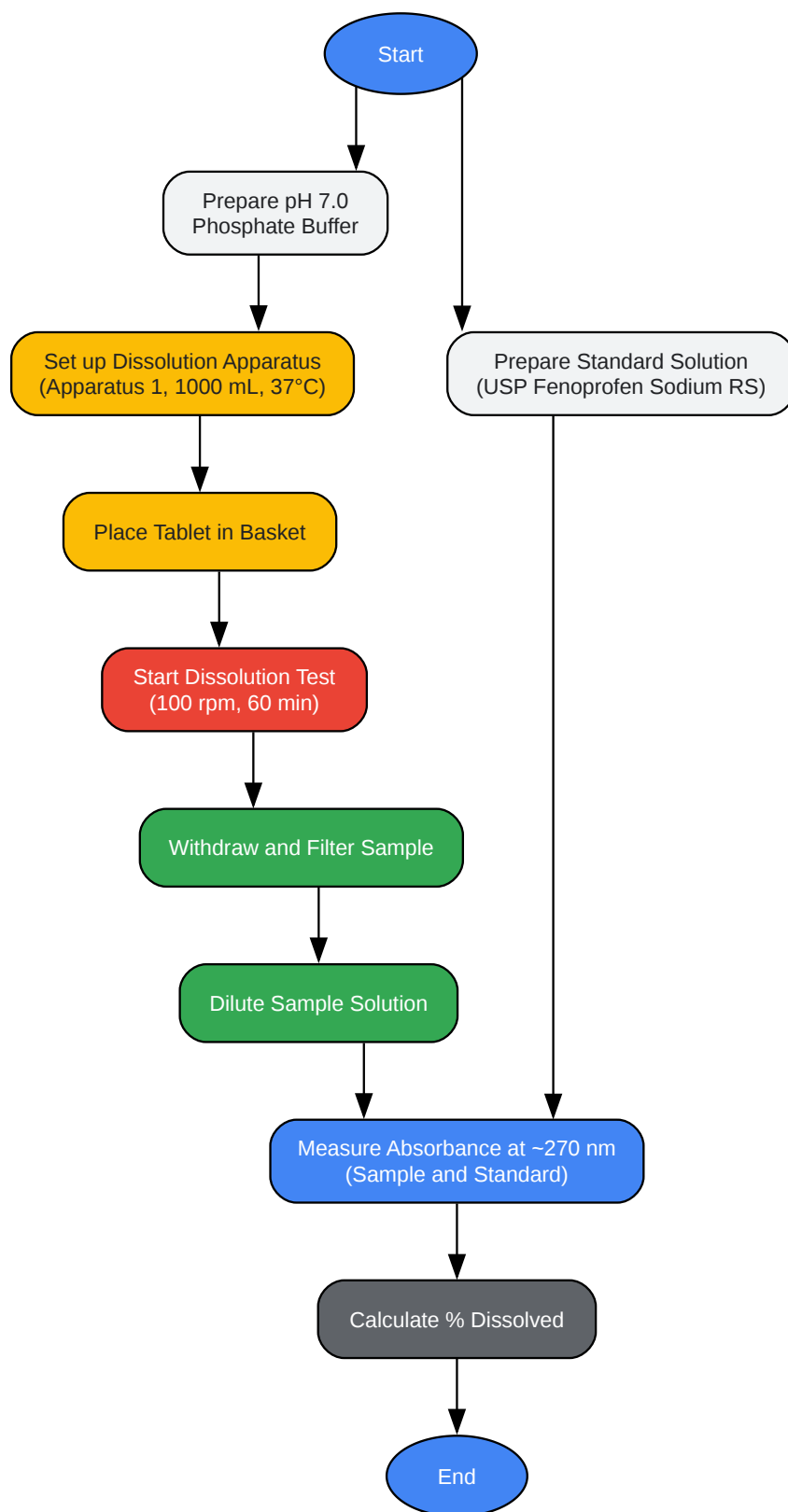
Calculate the percentage of the labeled amount of fenopufen ( $C_{15}H_{14}O_3$ ) dissolved using the following formula:

Where:

- AU = Absorbance of the sample solution
- AS = Absorbance of the Standard solution
- CS = Concentration of USP Fenopufen Sodium RS in the Standard solution (in mg/mL)
- V = Volume of the Dissolution Medium (in mL)
- MW\_fenopufen = Molecular weight of fenopufen (242.28 g/mol ) [5]
- MW\_fenopufen\_sodium = Molecular weight of anhydrous fenopufen sodium (264.26 g/mol ) [5]
- LC = Label claim of fenopufen in the tablet (in mg)

## Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the USP dissolution testing protocol for **Fenopropfen Calcium hydrate** tablets.



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Caption: Workflow for USP Dissolution Testing of **Fenoprofen Calcium Hydrate** Tablets.

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